

# Application Notes: Preparation of Organoboranes with Borane Dimethyl Sulfide (BH<sub>3</sub>·SMe<sub>2</sub>)

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## Compound of Interest

Compound Name: (Dimethyl sulfide)trihydroboron

Cat. No.: B7800882

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## Introduction

Borane dimethyl sulfide (BH<sub>3</sub>·SMe<sub>2</sub>), often abbreviated as BMS, is a widely used reagent in organic synthesis for the hydroboration of alkenes and alkynes. It is a stable, commercially available liquid, which makes it a convenient alternative to the gaseous diborane (B<sub>2</sub>H<sub>6</sub>) or the more reactive borane-tetrahydrofuran complex (BH<sub>3</sub>·THF).<sup>[1][2]</sup> BMS offers excellent solubility in a variety of aprotic organic solvents, such as tetrahydrofuran (THF), diethyl ether, and dichloromethane.<sup>[2]</sup> The primary application of BH<sub>3</sub>·SMe<sub>2</sub> is in the hydroboration-oxidation reaction, a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. This method is a cornerstone of modern synthetic chemistry, providing a reliable route to alcohols that are not easily accessible through hydration methods that follow Markovnikov's rule.<sup>[3][4][5]</sup>

## Mechanism of Hydroboration

The hydroboration reaction involves the addition of a B-H bond across a carbon-carbon double or triple bond.<sup>[4]</sup> The reaction proceeds through a concerted, four-membered transition state where the boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon.<sup>[5]</sup> This regioselectivity is primarily driven by steric factors; the bulky borane moiety preferentially approaches the less substituted end of the alkene.<sup>[6]</sup> Electronic factors also play a role, as the boron acts as a Lewis acid and adds to the more electron-rich carbon.<sup>[1][6]</sup> For every mole of BH<sub>3</sub>, three moles of alkene can be

hydroborated, leading to the formation of a trialkylborane intermediate.<sup>[3]</sup> This intermediate is typically not isolated but is directly subjected to oxidation.<sup>[4]</sup>

### Subsequent Oxidation

The most common method for the subsequent transformation of the trialkylborane intermediate is oxidation with alkaline hydrogen peroxide ( $\text{H}_2\text{O}_2$ ,  $\text{NaOH}$ ).<sup>[5]</sup> This step proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom in the exact same spatial position.<sup>[4]</sup> The overall result of the hydroboration-oxidation sequence is the syn-addition of H and OH across the double bond, with the OH group at the anti-Markovnikov position.<sup>[4][5]</sup>

## Experimental Protocols

**Safety Precautions:** Borane dimethyl sulfide is a corrosive, flammable liquid that reacts violently with water, releasing flammable hydrogen gas.<sup>[7]</sup> It also has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Glassware must be thoroughly dried to prevent decomposition of the reagent.<sup>[8]</sup> Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns.<sup>[9]</sup> Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

### Protocol 1: Hydroboration-Oxidation of a Terminal Alkene (1-Octene)

This protocol describes the conversion of 1-octene to 1-octanol, demonstrating the anti-Markovnikov regioselectivity of the reaction.

#### Materials:

- 1-Octene
- Borane dimethyl sulfide complex ( $\text{BH}_3\cdot\text{SMe}_2$ , ~10 M)
- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide ( $\text{NaOH}$ ), 3 M aqueous solution

- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), 30% aqueous solution
- Diethyl ether
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Round-bottom flask, magnetic stir bar, septa, needles, syringes
- Ice-water bath

Procedure:

#### Part A: Hydroboration

- Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon to ensure all moisture is removed.<sup>[8]</sup> Allow the flask to cool to room temperature under the inert atmosphere.
- Add 1-octene (e.g., 1.12 g, 10 mmol) and anhydrous THF (20 mL) to the flask via syringe.
- Cool the stirred solution to 0 °C using an ice-water bath.<sup>[8]</sup>
- Slowly add BH<sub>3</sub>·SMe<sub>2</sub> (e.g., 0.37 mL, ~3.7 mmol, providing a slight excess of B-H bonds) to the reaction mixture dropwise via syringe over 10-15 minutes. A slow addition rate helps to control the exotherm and improve selectivity.<sup>[3]</sup>
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

#### Part B: Oxidation

- Carefully cool the reaction mixture back to 0 °C with an ice-water bath.
- Slowly and cautiously add 3 M NaOH solution (e.g., 4 mL) to the flask.

- Very slowly, add 30% H<sub>2</sub>O<sub>2</sub> (e.g., 4 mL) dropwise to the stirred mixture, ensuring the internal temperature does not rise significantly. This step is highly exothermic.
- After the addition of H<sub>2</sub>O<sub>2</sub> is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour. The mixture will likely become biphasic.
- Transfer the mixture to a separatory funnel. Add diethyl ether (e.g., 30 mL) to extract the product.
- Separate the layers and wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-octanol. The product can be further purified by distillation if necessary.

## Data Presentation

Quantitative data from hydroboration reactions is crucial for assessing the efficiency and selectivity of the method.

Table 1: Regioselectivity of Alkene Hydroboration with Borane Reagents. This table illustrates the percentage of boron addition at the less substituted carbon atom, leading to the anti-Markovnikov product upon oxidation.

Alkene	Hydroborating Agent	% Boron Addition at the Least Substituted Carbon
1-Hexene	BH <sub>3</sub> ·SMe <sub>2</sub> / BH <sub>3</sub> ·THF	94% <sup>[6]</sup>
Styrene	BH <sub>3</sub> ·SMe <sub>2</sub> / BH <sub>3</sub> ·THF	80% <sup>[6]</sup>
2-Methyl-1-butene	BH <sub>3</sub> ·SMe <sub>2</sub> / BH <sub>3</sub> ·THF	99%
cis-2-Pentene	BH <sub>3</sub> ·SMe <sub>2</sub> / BH <sub>3</sub> ·THF	~50% (low selectivity)
β-Methylstyrene	BH <sub>3</sub> ·THF	~83% (5:1 ratio) <sup>[10]</sup>

Note: The regioselectivity for styrene is lower due to the electronic influence of the phenyl group, which can stabilize a partial positive charge at the benzylic position.

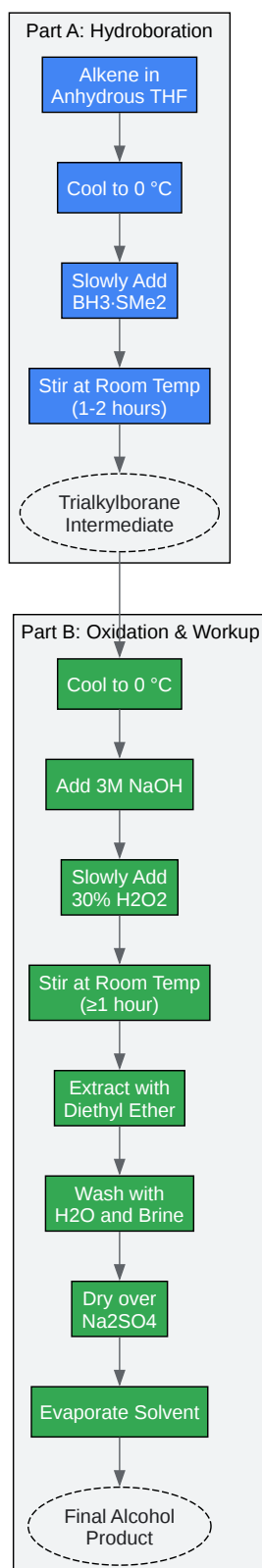
Table 2: Typical Conditions and Yields for Hydroboration-Oxidation.

Substrate	Product	Typical Yield	Reference
1-Octene	1-Octanol	>90%	[3]
Styrene	2-Phenylethanol	~80%	[11]
$\beta$ -Methylstyrene	2-Phenyl-1-propanol	92%	[10]

## Visualizations

### Workflow and Mechanism Diagrams

The following diagrams, generated using DOT language, illustrate the experimental workflow and the underlying chemical principles.



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Caption: Experimental workflow for the two-stage hydroboration-oxidation of an alkene.

Caption: The concerted mechanism showing anti-Markovnikov regioselectivity in hydroboration.

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